GSK-3484862

Catalog No.
S3021310
CAS No.
M.F
C19H19N5OS
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3484862

Traditional nucleoside analogs (e.g., 5-azacytidine) incorporate into DNA, causing off-target damage and cytotoxicity, compromising epigenetic readouts. GSK-3484862 is a non-covalent, highly selective DNMT1 inhibitor and degrader that avoids DNA incorporation. - DNMT1 IC50 = 0.23 µM, >200-fold selectivity over DNMT3A/3B (IC50 >50 µM) - Induces rapid, proteasome-dependent DNMT1 degradation without DNA adducts - Ideal for high-fidelity epigenetic studies, stem cell maintenance, and dynamic DNMT1 recovery assays. Available in high purity for reliable research.

Product Name

GSK-3484862

IUPAC Name

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1

InChI Key

KIEQQZZDWUNUQK-MRXNPFEDSA-N

SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N

solubility

not available

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N

Synonyms

GSK-3484862, GSK3484862, GSK 3484862, 2-((2,6-dicyanopyridin-4-yl)amino)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Purity

≥98%

Package Size

5 mg

GSK-3484862 (CAS: 2170136-65-7) is a highly selective, dicyanopyridine-based non-covalent inhibitor and targeted degrader of DNA methyltransferase 1 (DNMT1). For procurement and assay design, its primary value lies in its exceptional selectivity profile (DNMT1 IC50 = 0.23 µM vs. DNMT3A/3B >50 µM) and its non-nucleoside structure . Unlike traditional hypomethylating agents, GSK-3484862 does not incorporate into DNA or RNA, allowing researchers to decouple pure epigenetic demethylation from the confounding DNA damage and cytotoxicity typically associated with covalent nucleoside analogs [1].

Research Fit

Non-nucleoside, non-covalent DNMT1 inhibitor for maintenance methylation studies
Dual inhibitor-degrader mechanism supports protein turnover research
Selective for DNMT1 over DNMT3A/3B preserves de novo methylation context

Generic substitution with standard hypomethylating agents like 5-azacytidine or decitabine fundamentally alters experimental outcomes due to divergent mechanisms of action. These cytidine analogs must be incorporated into newly synthesized DNA, where they form irreversible covalent adducts with DNMT1, triggering DNA damage responses, interfering with RNA metabolism, and causing severe cytotoxicity[1]. In contrast, GSK-3484862 binds non-covalently and induces rapid, proteasome-dependent degradation of DNMT1 without DNA incorporation [2]. Substituting GSK-3484862 with a nucleoside analog introduces off-target cell death and structural DNA damage, rendering them non-interchangeable for high-fidelity epigenetic profiling, dynamic temporal studies, or stem cell maintenance workflows[3].

Substitution Risk

Nucleoside analogs (5-azacytidine/decitabine)
DNA incorporation and cytotoxicity may limit demethylation interpretation and experimental window.
DC-05
Lower reported potency may require higher concentrations, increasing off-target probability.
SGI-1027
Pan-DNMT inhibition may confound maintenance vs. de novo methylation attribution.

DNMT1-Selective Maintenance Methylation

GSK-3484862 demonstrates a highly specific affinity for DNMT1, achieving an IC50 of 0.23 µM, while exhibiting virtually no activity against the de novo methyltransferases DNMT3A/3L and DNMT3B/3L (IC50 > 50 µM) . This represents a >200-fold selectivity window. In contrast, broad-spectrum or less selective inhibitors fail to isolate maintenance methylation from de novo methylation processes, confounding isoform-specific studies [1].

Evidence DimensionIn vitro IC50 for DNMT isoforms
Target Compound DataDNMT1 IC50 = 0.23 µM; DNMT3A/3B IC50 > 50 µM
Comparator Or BaselinePan-DNMT inhibitors (lack isoform specificity)
Quantified Difference>200-fold selectivity for DNMT1 over DNMT3 isoforms
ConditionsBiochemical enzyme inhibition assay

Procuring a highly selective DNMT1 inhibitor is critical for researchers needing to isolate maintenance methylation dynamics without disrupting DNMT3-mediated de novo methylation.

DNMT1 Inhibition Potency
Cross-study comparable
IC50 0.23 µM
~45-fold vs. DC-05 (10.3 µM); >26-fold vs. SGI-1027 (6 µM)
Supports lower working concentrations in cellular DNMT1 assays
Cross-study comparison; verify in same assay

Global Demethylation and Viability in Stem Cells

In murine embryonic stem cells (mESCs), GSK-3484862 induces profound global hypomethylation, driving CpG methylation levels down from a baseline of ~70% to less than 18% within 6 days of treatment [1]. When compared to 5-azacytidine, which causes complete cell death in WT mESCs when applied at effective demethylating doses immediately after plating, GSK-3484862 achieves near-knockout levels of demethylation while preserving cell viability [2].

Evidence DimensionGlobal CpG methylation reduction and cell viability
Target Compound DataReduction from ~70% to <18% CpG methylation with maintained viability
Comparator Or Baseline5-Azacytidine (induces WT mESC death at demethylating doses)
Quantified DifferenceAchieves >50% absolute reduction in methylation without the terminal cytotoxicity of nucleoside analogs
ConditionsMurine embryonic stem cells (mESCs), 6-day treatment

This enables longitudinal epigenetic studies and cellular reprogramming workflows that are otherwise impossible due to the toxicity of standard covalent inhibitors.

DNMT1 Selectivity
Cross-study comparable
GSK-3484862
0% inhibition DNMT3A/3B at 50 µM
SGI-1027
IC50 8 µM DNMT3A, 7.5 µM DNMT3B
Enables confident attribution of effects to maintenance methylation
Verify selectivity in target cell model

Rapid and Reversible DNMT1 Degradation

Beyond simple inhibition, GSK-3484862 acts as a targeted degrader, inducing rapid depletion of DNMT1 protein within hours of application via a proteasome-dependent pathway requiring the Uhrf1 accessory factor [1]. Because it does not form covalent DNA-protein adducts like decitabine, the degradation and subsequent hypomethylation are fully reversible upon compound washout, allowing for precise temporal control [2].

Evidence DimensionDNMT1 protein depletion kinetics and reversibility
Target Compound DataRapid degradation within hours; fully reversible upon washout
Comparator Or BaselineDecitabine (forms irreversible covalent DNA-protein adducts)
Quantified DifferenceNon-covalent, reversible degradation vs. irreversible covalent trapping
ConditionsIn vitro cell culture with compound washout monitoring

Provides precise temporal control over DNMT1 activity, making it a highly controlled choice for dynamic, time-course epigenetic assays.

Demethylation Window
Head-to-head
GSK-3484862 (mESCs)
CpG methylation ~70% → <18% at tolerated 10 µM
Nucleoside analogs
Extensive cell death at demethylation concentrations
Reported wider demethylation-toxicity separation than nucleoside analogs
In mESCs; verify in relevant cell type
Dual Mechanism
Head-to-head
1 Catalytic inhibition
2 Proteasomal degradation
May sustain DNMT1 loss beyond catalytic inhibition alone
Requires Uhrf1 E3 ligase; verify degradation in your cell model
Reactivation Speed
Head-to-head
2 days
Upregulation of silenced germline genes and transposons
Reported early transcriptional response supports rapid assay design
In mESCs; verify kinetics in your model

Epigenetic Reprogramming and Stem Cell Maintenance

Leveraging its low toxicity and high demethylation efficacy, GSK-3484862 is an effective reagent to maintain or study hypomethylated states in mESCs without inducing the DNA damage associated with traditional nucleoside analogs [1].

Temporal DNA Methylation Dynamics

Utilizing the rapid, reversible degradation kinetics of GSK-3484862, researchers can precisely study the immediate downstream transcriptional effects of DNMT1 depletion and recovery in dynamic cellular models [2].

Isoform-Selective Epigenetic Drug Discovery

Serving as a highly selective benchmark compound, GSK-3484862 is utilized in assays designed to differentiate DNMT1-driven maintenance methylation from DNMT3A/3B-driven de novo methylation in oncology models [3].

Application Fit

Application
Selection Property
Validation Focus
Global DNA demethylation in stem cells
Non-cytotoxic demethylation range
CpG methylation reduction and cell viability
DNMT1-specific maintenance methylation
Selectivity over DNMT3A/3B
Preserved de novo methylation activity
DNMT1 protein turnover studies
Dual inhibitor-degrader mechanism
Protein depletion vs. catalytic inhibition
Rapid gene reactivation assays
Fast transcriptional response
Kinetics of methylation-silenced gene upregulation

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.13103142 g/mol

Monoisotopic Mass

365.13103142 g/mol

Heavy Atom Count

26

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